molecular formula C19H15N3O2S B4898463 4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B4898463
M. Wt: 349.4 g/mol
InChI Key: NVQMCRAHHDAWFE-UHFFFAOYSA-N
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Description

4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimido[2,1-b][1,3]benzothiazole core, which is a fused ring system containing both nitrogen and sulfur atoms, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the intermediate Schiff base, which is then cyclized under acidic conditions to yield the pyrimido[2,1-b][1,3]benzothiazole core. Subsequent functionalization steps, such as methylation and acylation, are carried out to introduce the desired substituents on the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties. It has shown promising results in preclinical studies for the treatment of certain cancers and viral infections.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, its inhibition of kinases can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzothiazoles: Known for their antimicrobial and anticancer properties.

    Pyrimidines: Widely studied for their antiviral and anticancer activities.

Uniqueness

4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide stands out due to its unique combination of a pyrimido[2,1-b][1,3]benzothiazole core with a benzamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-N-(8-methyl-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-11-3-6-13(7-4-11)17(23)21-14-10-20-19-22(18(14)24)15-8-5-12(2)9-16(15)25-19/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQMCRAHHDAWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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